molecular formula C14H12F3N3O2S B2443414 N-(thiophen-2-yl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034351-43-2

N-(thiophen-2-yl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No. B2443414
CAS RN: 2034351-43-2
M. Wt: 343.32
InChI Key: VHUAEHXUEBMNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiophen-2-yl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H12F3N3O2S and its molecular weight is 343.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds involving thiophene and pyridine moieties have been synthesized and evaluated for potential antidepressant and nootropic activities. For example, Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides were investigated, showing promise as central nervous system (CNS) active agents with antidepressant and nootropic effects (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

  • New pyrimidine-azetidinone analogues synthesized from aromatic amines and N-phenylacetamide were tested for antimicrobial and in vitro antituberculosis activities, indicating potential for designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).

Anti-Proliferative Activity and CDK2 Inhibition

  • Pyridine derivatives substituted with naphthyl and thienyl moieties were synthesized and evaluated for their ability to inhibit the CDK2 enzyme and cytotoxicity against various human cancer cell lines, revealing significant inhibitory activity and potential as cancer therapeutics (A. Abdel-Rahman et al., 2021).

Cardiotonic Activity

  • 2-Phenylthiazolidine derivatives were synthesized and tested for cardiotonic activity, highlighting the potential of thiazolidine moieties in developing cardiotonic agents (H. Nate et al., 1987).

Non-linear Optical (NLO) Properties and Molecular Docking

  • Water-mediated synthesis of certain compounds involving pyridin-2-yl moieties was conducted, with experimental and computational studies revealing interesting NLO properties and potential anticancer activity through molecular docking analyses (R. Jayarajan et al., 2019).

properties

IUPAC Name

N-thiophen-2-yl-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)10-3-1-4-11(18-10)22-9-7-20(8-9)13(21)19-12-5-2-6-23-12/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUAEHXUEBMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

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